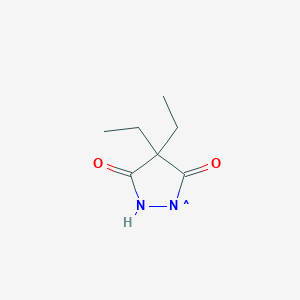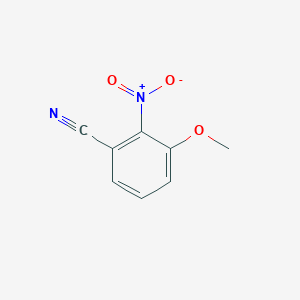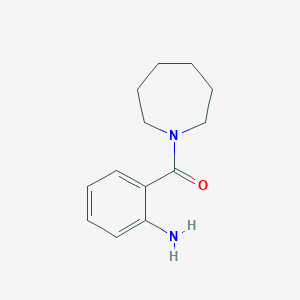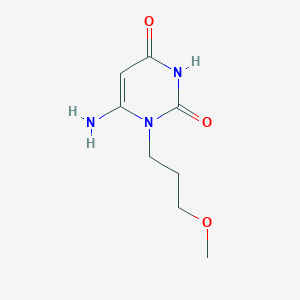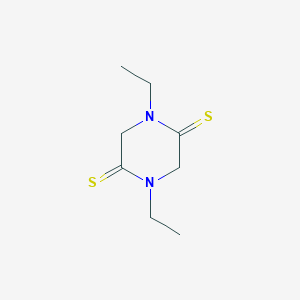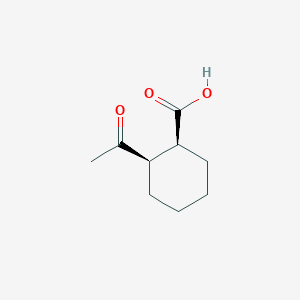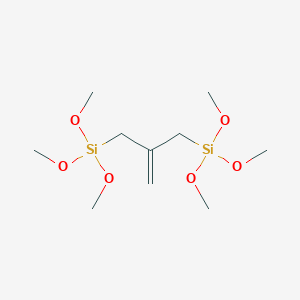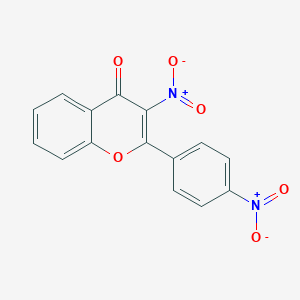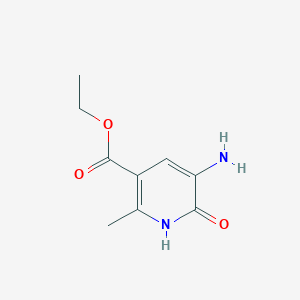![molecular formula C17H23Cl2FN2O B136499 Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- CAS No. 141044-94-2](/img/structure/B136499.png)
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a potent antagonist of the cannabinoid receptor type 1 (CB1), which makes it a promising candidate for the treatment of various diseases, including obesity, addiction, and neurodegenerative disorders.
作用機序
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- acts as a potent antagonist of the Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor, which is primarily expressed in the central nervous system. The Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor is involved in various physiological processes, including appetite regulation, pain perception, and mood regulation. By blocking the Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- receptor, Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- can modulate these processes and potentially treat diseases associated with Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- dysregulation.
生化学的および生理学的効果
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce food intake, body weight, and fat mass in obese animals. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- in lab experiments is its potency as a Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- antagonist. This allows for the use of lower doses of the compound, reducing the risk of side effects. However, one of the limitations of using the compound is its limited solubility in water, which can make it challenging to administer in certain experimental setups.
将来の方向性
There are several future directions for research on Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-. One area of research is the potential use of the compound in the treatment of obesity and related metabolic disorders. Another area of research is the potential use of the compound in the treatment of addiction and substance use disorders. Additionally, the compound's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the therapeutic potential of Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- and to develop safe and effective treatments based on the compound.
Conclusion:
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- is a synthetic compound with promising therapeutic potential for the treatment of various diseases. The compound's potency as a Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- antagonist makes it a promising candidate for the treatment of obesity, addiction, and neurodegenerative disorders. Further research is needed to fully understand the compound's therapeutic potential and to develop safe and effective treatments.
合成法
The synthesis of Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- involves several steps, including the condensation of 1-pentylamine with 3,4-dichlorobenzoyl chloride, followed by the reaction with 5-fluoropentyl magnesium bromide. The final product is obtained after purification using chromatography techniques. The synthesis method is well-established and has been reported in several research papers.
科学的研究の応用
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of obesity, addiction, and neurodegenerative disorders. In addition, it has also been investigated for its anti-inflammatory and analgesic properties.
特性
CAS番号 |
141044-94-2 |
|---|---|
製品名 |
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- |
分子式 |
C17H23Cl2FN2O |
分子量 |
361.3 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-1-[4-(5-fluoropentyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H23Cl2FN2O/c18-15-5-4-14(12-16(15)19)13-17(23)22-10-8-21(9-11-22)7-3-1-2-6-20/h4-5,12H,1-3,6-11,13H2 |
InChIキー |
QNVVNRUWIWKICJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCCCF)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
C1CN(CCN1CCCCCF)C(=O)CC2=CC(=C(C=C2)Cl)Cl |
同義語 |
Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



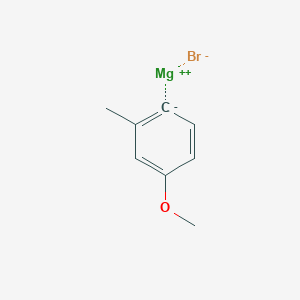
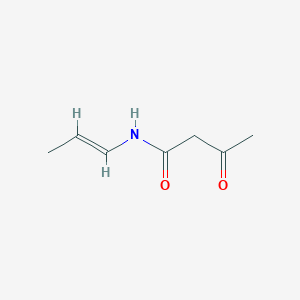
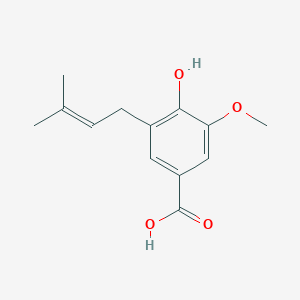
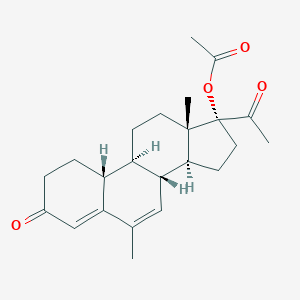
![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)
